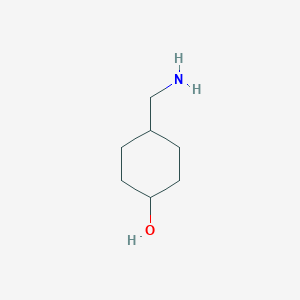
4-(Aminomethyl)cyclohexan-1-ol
描述
4-(Aminomethyl)cyclohexan-1-ol is an organic compound with the molecular formula C7H15NO. It is a cyclohexanol derivative where an aminomethyl group is attached to the fourth carbon of the cyclohexane ring. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
4-(Aminomethyl)cyclohexan-1-ol can be synthesized through several methods. One common synthetic route involves the reduction of 4-(Nitromethyl)cyclohexanone. The reduction can be carried out using hydrogen gas in the presence of a palladium catalyst. The reaction conditions typically involve a temperature of around 25°C and a pressure of 1 atm.
Another method involves the reductive amination of cyclohexanone with formaldehyde and ammonia. This reaction is usually carried out in the presence of a hydrogenation catalyst such as Raney nickel under mild conditions.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale hydrogenation reactors. The process involves the catalytic hydrogenation of 4-(Nitromethyl)cyclohexanone or the reductive amination of cyclohexanone. The choice of method depends on the availability of raw materials and the desired purity of the final product.
化学反应分析
Types of Reactions
4-(Aminomethyl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be further reduced to form cyclohexylmethylamine.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reactions are typically carried out in acidic or basic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium or nickel catalyst is commonly used for reduction reactions.
Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides or acyl chlorides.
Major Products
Oxidation: Cyclohexanone or cyclohexanecarboxaldehyde.
Reduction: Cyclohexylmethylamine.
Substitution: Various substituted cyclohexanols or cyclohexylamines.
科学研究应用
4-(Aminomethyl)cyclohexan-1-ol has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the production of polymers and resins.
作用机制
The mechanism of action of 4-(Aminomethyl)cyclohexan-1-ol involves its interaction with specific molecular targets. In medicinal chemistry, it is known to interact with neurotransmitter receptors, modulating their activity. The aminomethyl group allows the compound to form hydrogen bonds and ionic interactions with receptor sites, influencing their function.
相似化合物的比较
Similar Compounds
Cyclohexanol: A simple alcohol with a hydroxyl group attached to the cyclohexane ring.
Cyclohexylamine: An amine with an amino group attached to the cyclohexane ring.
4-(Hydroxymethyl)cyclohexan-1-ol: A compound with a hydroxymethyl group attached to the fourth carbon of the cyclohexane ring.
Uniqueness
4-(Aminomethyl)cyclohexan-1-ol is unique due to the presence of both an aminomethyl group and a hydroxyl group on the cyclohexane ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its simpler counterparts. Additionally, its structure provides specific interactions with biological targets, making it valuable in medicinal chemistry.
属性
IUPAC Name |
4-(aminomethyl)cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c8-5-6-1-3-7(9)4-2-6/h6-7,9H,1-5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AODBGHUVYYWBRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30564827 | |
| Record name | 4-(Aminomethyl)cyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30564827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
164646-07-5 | |
| Record name | 4-(Aminomethyl)cyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30564827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[18-(2-carboxyethyl)-12-ethenyl-7-(hydroxymethyl)-3,8,13,17-tetramethyl-21,23-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B176171.png)
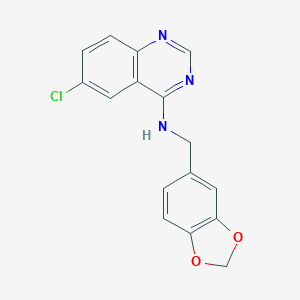
![2,6-Dichloroimidazo[2,1-b]thiazole](/img/structure/B176176.png)
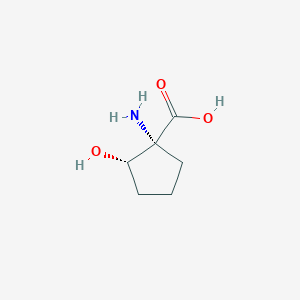
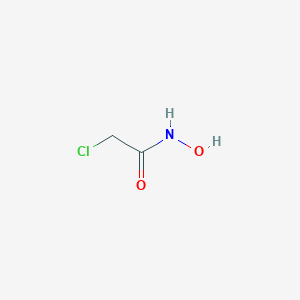
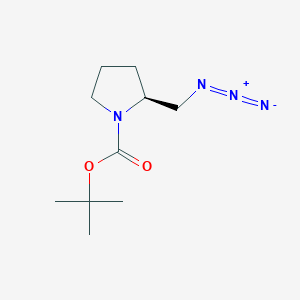
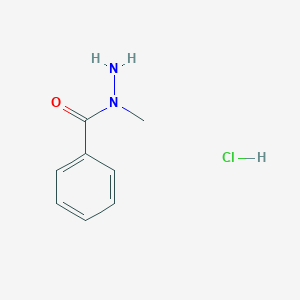

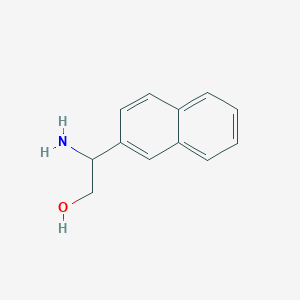
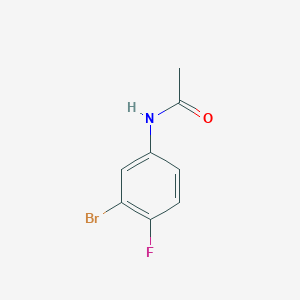

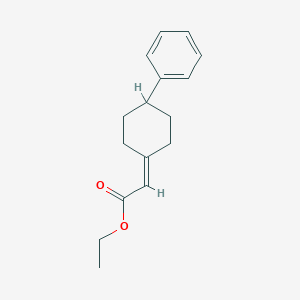

![6-Fluorobenzo[d]isothiazol-3(2H)-one](/img/structure/B176209.png)
